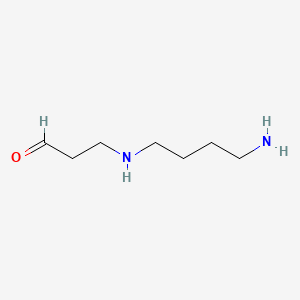

N'-(4-Aminobutyl)-3-aminopropionaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(4-aminobutyl)amino]propanal is the N-(4-aminobutyl) derivative of 3-aminopropanal. It is a primary aliphatic amine, a secondary aliphatic amine and an alpha-CH2-containing aldehyde. It is a conjugate acid of a (4-ammoniobutyl)(3-oxopropyl)azanium.

科学研究应用

Scientific Research Applications

-

Biochemical Research

- N'-(4-Aminobutyl)-3-aminopropionaldehyde has been studied for its role in the metabolism of polyamines. It participates in enzymatic reactions that are crucial for cellular functions, including cell growth and differentiation. The compound's oxidation products have been shown to influence protein synthesis in human vascular endothelial cells .

-

Pharmacological Studies

- The compound has been investigated for its potential therapeutic effects, particularly in modulating immune responses. It may interact with chemokine receptors (CXCR4 and CCR5), which are significant in conditions like HIV infection and inflammatory diseases. Compounds that affect these receptors can provide insights into new treatment strategies .

- Cancer Research

Table 1: Summary of Applications

-

Polyamine Metabolism Study :

A study demonstrated that this compound influences the incorporation of amino acids into proteins in cultured human cells. The findings suggest that its metabolites may play a role in regulating cell growth by affecting protein synthesis pathways . -

Immunomodulation Research :

Research focusing on the interaction of this compound with chemokine receptors revealed its potential to modulate immune responses, providing a basis for developing new therapies for conditions associated with immune dysfunctions such as HIV and asthma . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects of the compound's oxidation products on various cancer cell lines, indicating that certain derivatives might be non-toxic while still exerting therapeutic effects through metabolic pathways .

常见问题

Basic Question: What are the standard synthetic routes for N'-(4-Aminobutyl)-3-aminopropionaldehyde, and what reaction conditions optimize yield?

Answer:

this compound is synthesized via multi-step organic reactions, typically involving reductive amination or Schiff base formation. Key steps include:

- Aldehyde-Amine Coupling: Reacting a primary amine (e.g., 1,4-diaminobutane) with an aldehyde precursor under controlled pH (7–9) to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to stabilize the product .

- Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, with deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Optimization Tips: Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group, and monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Basic Question: Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aldehyde protons (δ 9.5–10.5 ppm) and amine protons (δ 1.5–2.5 ppm). Integration ratios confirm stoichiometry .

- ¹³C NMR: Detect aldehyde carbons (δ 190–210 ppm) and amine-bound carbons (δ 40–60 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 144.21 g/mol for the free base) and detects impurities .

- Infrared (IR) Spectroscopy: Confirm aldehyde C=O stretch (~1720 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Basic Question: How do the amine and aldehyde functional groups influence the compound’s reactivity in crosslinking or conjugation reactions?

Answer:

The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones with hydrazine derivatives) or imines with amines, while the primary amine enables carbodiimide-mediated coupling (e.g., EDC/NHS) to carboxylic acids.

Example Application:

- Bioconjugation: React the aldehyde with hydrazide-functionalized proteins (e.g., antibodies) at pH 5–6 to form stable hydrazone bonds .

- Polymer Synthesis: Use the amine for step-growth polymerization with diacrylate monomers, catalyzed by TEMPO/FeCl₃ .

Advanced Question: How does the reactivity of this compound compare to analogs like N-(3-Aminopropyl)-1,4-butanediamine in nucleophilic reactions?

Answer:

A comparative study reveals:

| Compound | Key Structural Difference | Reactivity |

|---|---|---|

| This compound | Contains aldehyde group | Forms Schiff bases faster due to electrophilic C=O |

| N-(3-Aminopropyl)-1,4-butanediamine | Lacks aldehyde; only terminal amines | Limited to amine-specific reactions (e.g., carbamate formation) |

| Methodological Insight: Use kinetic assays (e.g., UV-Vis monitoring of imine formation) to quantify reaction rates. |

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Dose-Response Analysis: Perform EC₅₀/IC₅₀ assays across a wide concentration range (nM–mM) to identify non-linear effects .

- Off-Target Screening: Use proteome-wide affinity chromatography or CRISPR-Cas9 gene editing to rule out unintended interactions .

- Structural Confirmation: Re-synthesize disputed derivatives and validate purity via HPLC (>95%) and 2D NMR (HSQC, HMBC) .

Advanced Question: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?

Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) with target enzymes (e.g., oxidoreductases) .

- Kinetic Analysis: Perform Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and Ki values .

- Computational Modeling: Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Advanced Question: What are the best practices for stabilizing this compound in aqueous solutions during biological assays?

Answer:

- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to enhance solubility and prevent aldehyde oxidation .

- Storage: Lyophilize the compound and store at –20°C under argon. Avoid repeated freeze-thaw cycles .

- Stabilizing Agents: Add 0.1% EDTA to chelate metal ions that catalyze degradation .

属性

CAS 编号 |

6820-19-5 |

|---|---|

分子式 |

C7H16N2O |

分子量 |

144.21 g/mol |

IUPAC 名称 |

3-(4-aminobutylamino)propanal |

InChI |

InChI=1S/C7H16N2O/c8-4-1-2-5-9-6-3-7-10/h7,9H,1-6,8H2 |

InChI 键 |

MMMHAACFRAVQHI-UHFFFAOYSA-N |

SMILES |

C(CCNCCC=O)CN |

规范 SMILES |

C(CCNCCC=O)CN |

Key on ui other cas no. |

6820-19-5 |

同义词 |

ABAPA N'-(4-aminobutyl)-3-aminopropionaldehyde |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。